molecular formula C15H15ClN2O3S B2432569 (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 897497-62-0

(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2432569
CAS No.: 897497-62-0
M. Wt: 338.81
InChI Key: PODAFYHWDSDFSG-ICFOKQHNSA-N
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Description

(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C15H15ClN2O3S and its molecular weight is 338.81. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-chloro-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-2-5-18-11-4-3-10(16)8-13(11)22-15(18)17-14(19)12-9-20-6-7-21-12/h3-4,8-9H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODAFYHWDSDFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure combining a benzo[d]thiazole moiety with a 1,4-dioxine ring. The synthesis typically involves multi-step organic reactions, including condensation reactions and modifications to optimize yield and purity. For example, the condensation of 6-chloro-3-propylbenzo[d]thiazole derivatives with appropriate carboxamides can yield the target compound under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of benzo[d]thiazole can effectively inhibit bacterial growth, making them promising candidates for antibiotic development. The compound's structure suggests it may interact with bacterial cell division mechanisms, potentially targeting proteins like FtsZ .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. High-throughput screening methods have identified similar compounds that inhibit Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. For instance, related compounds have demonstrated IC50 values in the low micromolar range against PARP1, indicating their effectiveness in disrupting cancer cell survival pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structural features have been shown to modulate inflammatory responses by inhibiting key enzymes involved in inflammatory pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Interaction with enzymes such as PARP1 can lead to disrupted DNA repair mechanisms in cancer cells.
  • Targeting Bacterial Proteins : The inhibition of proteins involved in bacterial cell division may explain its antimicrobial properties.
  • Modulation of Immune Responses : By influencing inflammatory pathways, the compound may help regulate immune system activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzo[d]thiazole derivatives:

  • Antimicrobial Study : A study demonstrated that a related benzo[d]thiazole derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Anticancer Efficacy : Another research effort reported that a structurally similar compound had an IC50 value of 0.88 µM against PARP1, showcasing its potential as an anticancer agent .
  • Inflammation Modulation : A study highlighted the anti-inflammatory properties of related compounds through inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals distinct biological profiles based on structural variations:

Compound NameStructural FeaturesBiological Activity
This compoundBenzo[d]thiazole + 1,4-dioxineAntimicrobial, Anticancer
6-Chloro-3-methylbenzo[d]thiazoleThiazole ringAntimicrobial
2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-benzoxazineBenzoxazine coreAnticancer

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